molecular formula C9H16N4O2 B1428080 1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine CAS No. 1239771-52-8

1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Cat. No.: B1428080
CAS No.: 1239771-52-8
M. Wt: 212.25 g/mol
InChI Key: MQNYMOVBOMVQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Features

This compound represents a sophisticated heterocyclic compound characterized by its unique molecular architecture that combines two pharmacologically significant ring systems. The compound is officially registered under Chemical Abstracts Service number 1239771-52-8 and possesses the molecular formula C9H16N4O2 with a molecular weight of 212.25 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(methoxymethyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole, which precisely describes its structural composition and connectivity.

The molecular structure consists of a central 1,2,4-oxadiazole ring system that serves as the core heterocyclic framework, with specific substitution patterns that define its chemical identity. The oxadiazole ring bears a methoxymethyl group at the 3-position and a piperazinylmethyl substituent at the 5-position, creating a complex three-dimensional arrangement that influences both its physicochemical properties and biological activity potential. The presence of the methoxy functionality introduces additional polar character to the molecule, while the piperazine moiety contributes to its nitrogen-rich heterocyclic profile.

Structural analysis reveals that the compound possesses multiple hydrogen bond acceptor sites, with a total count of six such positions, while maintaining only one hydrogen bond donor site. This asymmetric distribution of hydrogen bonding capabilities suggests specific interaction patterns with biological targets and influences the compound's solubility characteristics. The molecule exhibits a topological polar surface area of 63.4 square angstroms, indicating moderate polarity that supports membrane permeability while maintaining aqueous solubility.

The three-dimensional conformational flexibility of this compound is characterized by four rotatable bonds, which provide sufficient molecular flexibility for target binding while maintaining structural integrity. The compound demonstrates a calculated logarithmic partition coefficient value of negative 1, suggesting favorable aqueous solubility characteristics that support pharmaceutical development. The molecular complexity value of 187 indicates a moderately complex structure that balances synthetic accessibility with functional diversity.

Significance of Piperazine-Oxadiazole Hybrid Scaffolds in Medicinal Chemistry

The combination of piperazine and oxadiazole structural elements in a single molecular framework represents a significant advancement in medicinal chemistry, offering enhanced therapeutic potential through synergistic effects of both heterocyclic systems. Piperazine derivatives have demonstrated remarkable utility in medicinal chemistry due to their distinct molecular and structural features, which contribute to diverse pharmacological profiles spanning multiple therapeutic areas. The integration of 1,2,4-oxadiazole functionality further amplifies this potential, as these heterocycles have been extensively explored for their biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, and antidepressant properties.

Recent research has highlighted the exceptional promise of piperazine-oxadiazole hybrid molecules in the development of antidepressant agents, with studies demonstrating significant monoamine oxidase inhibitory activity. Specifically, piperazine clubbed oxadiazole derivatives have shown potent monoamine oxidase-A inhibitory effects, with certain compounds exhibiting half-maximal inhibitory concentration values in the sub-micromolar range. These findings underscore the therapeutic potential of the hybrid scaffold in addressing neurological disorders through targeted enzyme inhibition.

The structural versatility of piperazine-oxadiazole hybrids enables diverse chemical modifications that can optimize pharmacological properties for specific therapeutic applications. The oxadiazole heterocycle demonstrates bioisosteric equivalence with ester and amide moieties, providing enhanced metabolic stability compared to traditional functional groups while maintaining essential binding interactions with biological targets. This characteristic proves particularly valuable when developing compounds that require resistance to hydrolytic degradation in biological systems.

Furthermore, 1,2,4-oxadiazole derivatives have demonstrated inhibitory potency against multiple enzyme targets including carbonic anhydrase, histone deacetylase, and various kinases, while also showing affinity for neurotransmitter receptors such as sigma, orexin, and kappa opioid receptors. The incorporation of piperazine functionality adds an additional dimension of biological activity, creating hybrid molecules with multi-target potential that may offer therapeutic advantages over single-target approaches.

The pharmaceutical significance of these hybrid scaffolds is further enhanced by their favorable drug-like characteristics, including appropriate molecular weight, acceptable lipophilicity ranges, and suitable hydrogen bonding profiles that support oral bioavailability. The combination of these properties with diverse biological activities positions piperazine-oxadiazole hybrids as valuable lead compounds for pharmaceutical development across multiple therapeutic areas.

Historical Development of 1,2,4-Oxadiazole-Piperazine Derivatives

The historical development of 1,2,4-oxadiazole-piperazine derivatives spans several decades of intensive medicinal chemistry research, with significant milestones marking the evolution of these compounds from laboratory curiosities to promising pharmaceutical candidates. Over the past forty years, the 1,2,4-oxadiazole heterocycle has been extensively investigated, yielding a vast array of compounds with diverse biological activities that have established this scaffold as a privileged structure in drug discovery.

The initial recognition of 1,2,4-oxadiazole derivatives as biologically active compounds emerged from systematic screening programs that identified their potential across multiple therapeutic areas. Early research focused on the fundamental pharmacological properties of simple oxadiazole derivatives, gradually expanding to more complex structures as synthetic methodologies improved and structure-activity relationships became better understood. The integration of piperazine functionality into oxadiazole scaffolds represented a logical progression in this developmental timeline, combining the established pharmacological benefits of both heterocyclic systems.

A pivotal advancement in the field occurred with the development of piperazine oxadiazole inhibitors of acetyl-coenzyme A carboxylase, which demonstrated the potential of these hybrid structures in metabolic disease applications. Research conducted by pharmaceutical companies led to the identification of compounds with suitable pharmacokinetic properties for in vivo studies, marking a significant milestone in the translation of these molecules from laboratory tools to potential therapeutic agents. These studies established important structure-activity relationships and identified key structural features necessary for biological activity.

The exploration of piperazine-oxadiazole derivatives has expanded significantly in recent years, with comprehensive studies examining their potential as antidepressant agents through monoamine oxidase inhibition. Research published in 2023 described the design and synthesis of ten piperazine clubbed oxadiazole derivatives, representing a systematic approach to optimizing the therapeutic potential of these hybrid scaffolds. This work demonstrated the continued evolution of the field toward more targeted and rational drug design approaches.

Contemporary research efforts have focused on expanding the biological activity profile of 1,2,4-oxadiazole-piperazine derivatives beyond their initial applications. Recent investigations have explored their potential in cancer therapy, with studies examining cytotoxic activities against various cancer cell lines and identifying promising lead compounds for further development. The historical progression from simple oxadiazole derivatives to sophisticated piperazine-oxadiazole hybrids illustrates the maturation of this research area and its continued potential for therapeutic innovation.

The developmental timeline of these compounds reflects broader trends in medicinal chemistry, including the increasing emphasis on multi-target approaches, the integration of computational design methods, and the application of advanced synthetic techniques to access complex molecular architectures. Current research continues to build upon this foundation, exploring new therapeutic applications and optimizing existing compounds for enhanced efficacy and selectivity across diverse biological targets.

Properties

IUPAC Name

3-(methoxymethyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O2/c1-14-7-8-11-9(15-12-8)6-13-4-2-10-3-5-13/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNYMOVBOMVQTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001186683
Record name 1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239771-52-8
Record name 1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239771-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001186683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis platforms and continuous flow reactors .

Chemical Reactions Analysis

1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .

Mechanism of Action

The mechanism of action of 1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of piperazine-linked 1,2,4-oxadiazoles. Key structural analogs and their distinctions include:

Compound Name Substituent on Oxadiazole (Position 3) Pharmacological Activity Key References
1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine 4-Methylphenyl No reported activity; structural simplicity
1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Thiophen-3-yl Potential CNS modulation (unvalidated)
4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine 4-(Trifluoromethyl)phenyl GLP-1R PAM; antidiabetic (IC₅₀: <1 nM)
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride 3-(Trifluoromethyl)phenyl Experimental (no disclosed activity)

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl in ): Enhance receptor binding (e.g., GLP-1R) due to increased electronegativity and hydrophobic interactions.
  • Aromatic vs. Aliphatic Substituents : Thiophene or phenyl groups () improve π-π stacking in receptor pockets, whereas methoxymethyl may balance solubility and membrane permeability.
  • Piperazine vs. Morpholine Cores : Morpholine derivatives () show higher potency in diabetes models, possibly due to improved metabolic stability.
Pharmacological Profiles
  • Antidiabetic Activity: The trifluoromethylphenyl analog () demonstrated subnanomolar potency in insulin secretion assays, attributed to GLP-1R allosteric modulation. The methoxymethyl variant’s activity remains untested but is hypothesized to exhibit milder effects due to reduced electronegativity.
  • Antimicrobial Potential: Piperazine-oxadiazole hybrids with nitroaryl groups () showed moderate antimicrobial activity (MIC: 8–32 µg/mL), suggesting the methoxymethyl derivative could be explored similarly.
  • CNS Modulation : Arylpiperazines with dihydronaphthalene fragments () exhibited 5-HT₁A/D₂ dual activity (IC₅₀: 1.4–90.6 nM), implying structural flexibility for CNS targeting.
Physicochemical Properties
  • Lipophilicity : The methoxymethyl group (logP ≈ 1.5–2.0) likely increases solubility compared to trifluoromethyl (logP ≈ 2.5–3.0) or phenyl analogs .
  • Metabolic Stability : Oxadiazoles resist hydrolysis better than esters, but methoxymethyl may introduce susceptibility to oxidative demethylation.

Biological Activity

1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine (CAS Number: 1239771-52-8) is a synthetic compound that incorporates a piperazine moiety and a 1,2,4-oxadiazole ring. The oxadiazole ring is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H16N4O2, with a molecular weight of 212.25 g/mol. The structure features a piperazine ring linked to an oxadiazole derivative, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC9H16N4O2
Molecular Weight212.25 g/mol
CAS Number1239771-52-8

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. A study on various oxadiazole derivatives demonstrated their effectiveness against a range of bacteria and fungi. For example, derivatives with piperazine moieties showed enhanced activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like gentamicin .

Anticancer Properties

The oxadiazole ring has also been associated with anticancer activities. Studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, compounds similar to this compound have been tested for their cytotoxic effects on human cancer cell lines, showing promising results in reducing cell viability .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. Compounds with similar structures have been shown to reduce inflammation markers in vitro and in vivo models. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Case Studies

  • Antimicrobial Efficacy : Dhumal et al. (2016) synthesized a series of oxadiazole derivatives and evaluated their antimicrobial activity against Mycobacterium bovis BCG. The most active compounds exhibited MIC values significantly lower than those of traditional treatments .
  • Anticancer Activity : In a study by Desai et al., pyridine-based oxadiazole hybrids were tested for anticancer activity against various cell lines. The results indicated that specific structural modifications could enhance their cytotoxic effects against cancer cells while maintaining low toxicity towards normal cells .
  • Anti-inflammatory Studies : Paruch et al. (2020) investigated the anti-inflammatory effects of novel oxadiazole derivatives in animal models of inflammation. Their findings suggested that these compounds effectively reduced edema and inflammatory markers compared to control groups .

Q & A

Q. What are the key synthetic routes for synthesizing 1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Oxadiazole Ring Formation : Cyclization of hydrazides with carbonyl compounds under reflux conditions. For example, hydrazine derivatives react with methoxymethyl-substituted carbonyl precursors to form the 1,2,4-oxadiazole core .
  • Piperazine Coupling : The oxadiazole intermediate undergoes nucleophilic substitution or coupling reactions with piperazine derivatives. Common reagents include chloro- or bromo-methyloxadiazole intermediates reacting with piperazine in polar aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography or recrystallization is used to isolate the final product.

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to confirm the methoxymethyl group (-OCH2_2O-) and piperazine methylene linkages. Splitting patterns in 1^1H NMR distinguish between oxadiazole and piperazine protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z for C11_{11}H18_{18}N4_4O2_2: 258.3) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm1^{-1} (C=N stretch) and ~1100 cm1^{-1} (C-O-C stretch) confirm oxadiazole and methoxymethyl groups .

Q. What structural features of this compound influence its physicochemical properties?

  • Methodological Answer :
  • Oxadiazole Ring : Enhances thermal stability and influences solubility via dipole-dipole interactions .
  • Methoxymethyl Group : Increases lipophilicity (logP ~1.5) compared to unsubstituted analogs, affecting membrane permeability in biological assays .
  • Piperazine Moiety : Basic nitrogen atoms (pKa ~9.5) enable salt formation, improving aqueous solubility for in vitro testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of oxadiazole ring formation?

  • Methodological Answer :
  • Solvent Selection : Use dimethylformamide (DMF) or acetonitrile for cyclization, as they stabilize transition states .
  • Catalysis : Additives like p-toluenesulfonic acid (PTSA) or microwave-assisted synthesis reduce reaction time (from 12h to 2h) and increase yields by 20–30% .
  • Temperature Control : Maintain 80–100°C for cyclization; higher temperatures risk decomposition of the methoxymethyl group .

Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for piperazine-oxadiazole derivatives?

  • Methodological Answer :
  • Metabolic Stability Assays : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to identify rapid clearance issues. For example, methoxymethyl groups may undergo oxidative demethylation, reducing in vivo efficacy .
  • Prodrug Design : Modify the methoxymethyl group to a hydrolyzable ester to enhance bioavailability .
  • Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :
  • Molecular Docking : Screen against target proteins (e.g., serotonin receptors or antimicrobial targets) using software like AutoDock Vina. Focus on hydrogen bonding with the oxadiazole ring and piperazine’s basic nitrogen .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxymethyl vs. ethoxymethyl) with bioactivity using descriptors like polar surface area (PSA) and LogD .

Key Challenges and Future Directions

  • Synthetic Challenges : Scalability of microwave-assisted methods for gram-scale synthesis .
  • Biological Evaluation : Need for target-specific assays (e.g., kinase inhibition or GPCR binding) to elucidate mechanisms .
  • Toxicity Profiling : Address potential neurotoxicity risks associated with piperazine derivatives using zebrafish models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-{[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.